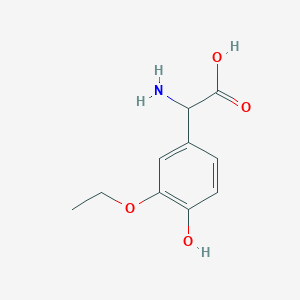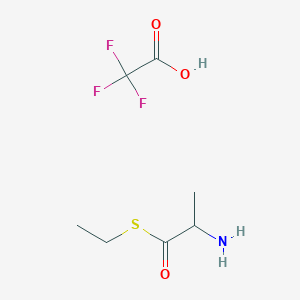
H-Ala-SEt.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Ala-SEt.TFA, also known as N-ethylthioalanine trifluoroacetate, is a compound used in peptide synthesis. It is a derivative of alanine, an amino acid, and is often utilized in the field of organic chemistry for various synthetic applications. The trifluoroacetate (TFA) component is commonly used as a counterion in peptide synthesis due to its ability to stabilize the compound and facilitate purification processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-SEt.TFA typically involves the protection of the amino group of alanine, followed by the introduction of the ethylthio group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of alanine is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).
Introduction of the Ethylthio Group: The protected alanine is then reacted with an ethylthio reagent under appropriate conditions to introduce the ethylthio group.
Deprotection: The protecting group is removed to yield the final product, H-Ala-SEt.
Formation of Trifluoroacetate Salt: The final product is treated with trifluoroacetic acid to form the trifluoroacetate salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of trifluoroacetic acid in the final step ensures the removal of any residual protecting groups and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
H-Ala-SEt.TFA undergoes various chemical reactions, including:
Substitution Reactions: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to yield the corresponding thiol
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution Reactions: Products include various substituted alanine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding thiol
Applications De Recherche Scientifique
H-Ala-SEt.TFA has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of various biochemical reagents and intermediates
Mécanisme D'action
The mechanism of action of H-Ala-SEt.TFA involves its incorporation into peptides and proteins. The ethylthio group can participate in various biochemical interactions, including disulfide bond formation and thiol-disulfide exchange reactions. These interactions play a crucial role in the stability and function of peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Ala-OH: Alanine without the ethylthio group.
H-Ala-OMe: Alanine with a methoxy group instead of an ethylthio group.
H-Ala-OEt: Alanine with an ethoxy group instead of an ethylthio group
Uniqueness
H-Ala-SEt.TFA is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in peptide synthesis and other biochemical applications .
Propriétés
Formule moléculaire |
C7H12F3NO3S |
|---|---|
Poids moléculaire |
247.24 g/mol |
Nom IUPAC |
S-ethyl 2-aminopropanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NOS.C2HF3O2/c1-3-8-5(7)4(2)6;3-2(4,5)1(6)7/h4H,3,6H2,1-2H3;(H,6,7) |
Clé InChI |
JDYRSJNSQIMIEN-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Bromo-4-methoxyphenyl)methyl]hydrazine](/img/structure/B12440719.png)
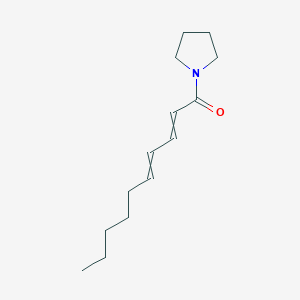
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12440726.png)
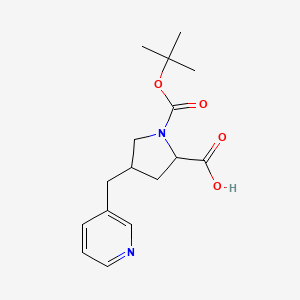
![3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)
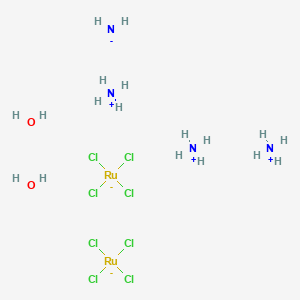
![(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B12440761.png)
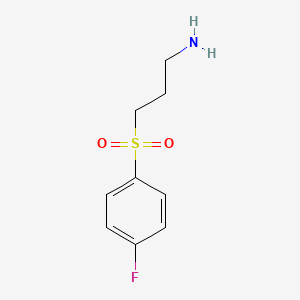
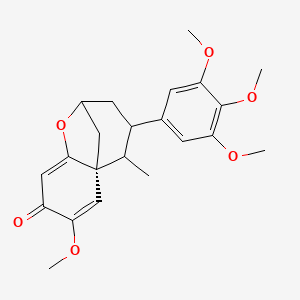
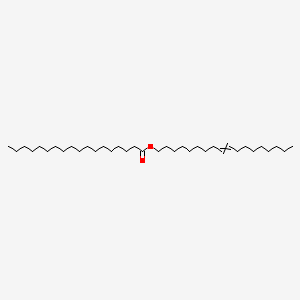
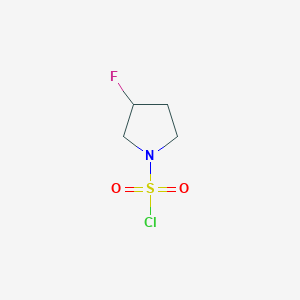
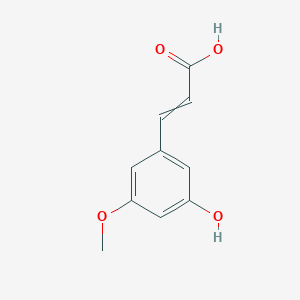
![4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440792.png)
